molecular formula C3H4BrCl2F B6299678 1-Bromo-2,3-dichloro-2-fluoropropane CAS No. 111483-25-1

1-Bromo-2,3-dichloro-2-fluoropropane

Cat. No.: B6299678
CAS No.: 111483-25-1
M. Wt: 209.87 g/mol
InChI Key: ZICBDVJWRKQUKA-UHFFFAOYSA-N
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Description

1-Bromo-2,3-dichloro-2-fluoropropane is an organohalogen compound with the molecular formula C3H4BrCl2F It is a derivative of propane, where the hydrogen atoms are substituted with bromine, chlorine, and fluorine atoms

Preparation Methods

The synthesis of 1-Bromo-2,3-dichloro-2-fluoropropane typically involves halogenation reactions. One common method is the halogen exchange reaction, where a precursor compound such as 1,2,3-trichloropropane is treated with bromine and fluorine sources under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as iron or aluminum chloride to facilitate the halogen exchange .

Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield. The use of tubular reactors for diazotization reactions, followed by halogenation, is also a viable approach for large-scale synthesis .

Chemical Reactions Analysis

1-Bromo-2,3-dichloro-2-fluoropropane undergoes various types of chemical reactions, including:

The major products formed from these reactions include alkenes, alcohols, and other halogenated derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-2,3-dichloro-2-fluoropropane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Bromo-2,3-dichloro-2-fluoropropane exerts its effects involves its ability to undergo various chemical transformations. The presence of multiple halogen atoms makes it highly reactive towards nucleophiles and bases. The molecular targets and pathways involved in its reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

1-Bromo-2,3-dichloro-2-fluoropropane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of bromine, chlorine, and fluorine atoms, which confer distinct reactivity patterns and make it a valuable compound for diverse applications in scientific research.

Properties

IUPAC Name

1-bromo-2,3-dichloro-2-fluoropropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrCl2F/c4-1-3(6,7)2-5/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICBDVJWRKQUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CBr)(F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrCl2F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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